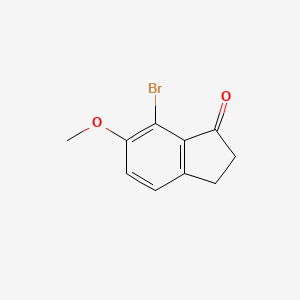

7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVDFHCIYLDELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393061 | |

| Record name | 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892152-26-0 | |

| Record name | 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 6-methoxy-2,3-dihydro-1H-inden-1-one, followed by its regioselective bromination. This document outlines the experimental protocols, relevant quantitative data, and logical workflows to assist researchers in the successful synthesis of the target molecule.

Overview of the Synthetic Pathway

The synthesis of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is proposed to proceed via a two-step sequence:

-

Step 1: Friedel-Crafts Cyclization to form 6-methoxy-2,3-dihydro-1H-inden-1-one. This involves the intramolecular acylation of 3-(3-methoxyphenyl)propionic acid, typically facilitated by a strong acid catalyst such as polyphosphoric acid (PPA).

-

Step 2: Regioselective Bromination. The precursor, 6-methoxy-2,3-dihydro-1H-inden-1-one, is then brominated to introduce a bromine atom at the C7 position of the indanone ring. This step is crucial for achieving the desired final product and requires careful control of reaction conditions to ensure high regioselectivity.

The overall synthetic scheme is presented below:

Experimental Protocols

Step 1: Synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-one

The synthesis of the indanone precursor is achieved through an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propionic acid. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this type of cyclization.

Materials:

-

3-(3-methoxyphenyl)propionic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Water (deionized)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-methoxyphenyl)propionic acid.

-

Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

-

Heat the mixture with stirring in an oil bath at a temperature of 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The resulting aqueous solution is extracted three times with dichloromethane.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-methoxy-2,3-dihydro-1H-inden-1-one.

Quantitative Data (Literature-derived for analogous reactions):

| Parameter | Value | Reference |

| Starting Material | 3-(aryl)propionic acids | [1] |

| Catalyst | Polyphosphoric Acid (PPA) | [1] |

| Temperature | 100 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | Generally good to excellent (>90% in some cases) | [2] |

Step 2: Synthesis of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

The regioselective bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one at the C7 position is a critical and potentially challenging step. The methoxy group at C6 is an ortho-para directing group. The para position is blocked, and of the two ortho positions (C5 and C7), the C7 position is sterically hindered by the adjacent carbonyl group. Therefore, achieving high selectivity for the 7-bromo isomer may require specific reaction conditions. N-Bromosuccinimide (NBS) is a common and often milder brominating agent for aromatic systems.

Materials:

-

6-methoxy-2,3-dihydro-1H-inden-1-one

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)

-

Catalyst (optional, e.g., a Lewis acid or a radical initiator depending on the desired mechanism)

-

Water (deionized)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Rotary evaporator

Proposed Procedure:

-

In a round-bottom flask protected from light, dissolve 6-methoxy-2,3-dihydro-1H-inden-1-one in a suitable anhydrous solvent.

-

Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution.

-

If required, add a catalyst. For electrophilic aromatic substitution, a mild Lewis acid could be employed. For a radical pathway (less likely to be selective on the aromatic ring in this case), a radical initiator like AIBN would be used.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench any remaining NBS by washing with a saturated solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel to isolate the desired 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one.

Quantitative Data (Expected):

| Parameter | Value | Notes |

| Starting Material | 6-methoxy-2,3-dihydro-1H-inden-1-one | - |

| Reagent | N-Bromosuccinimide (NBS) | 1.0-1.1 eq. |

| Yield | Moderate to good | Highly dependent on regioselectivity. |

| Purity | Requires careful purification | Column chromatography is recommended. |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.

References

synthesis of 7-bromo-6-methoxy-1-indanone from hydrocinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the preparation of 7-bromo-6-methoxy-1-indanone, a valuable intermediate in pharmaceutical and chemical research, starting from hydrocinnamic acid. The described methodology is based on established chemical transformations, including catalytic hydrogenation, intramolecular Friedel-Crafts acylation, and regioselective aromatic bromination. This document provides detailed experimental protocols, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 7-bromo-6-methoxy-1-indanone from hydrocinnamic acid is a multi-step process. A direct functionalization of the hydrocinnamic acid backbone is challenging. Therefore, a more practical approach involves starting from a commercially available precursor, m-methoxycinnamic acid, which already possesses the required methoxy group at the desired position. The overall synthetic workflow can be summarized in three key stages:

-

Formation of the Propanoic Acid Sidechain: Catalytic hydrogenation of m-methoxycinnamic acid to produce 3-(3-methoxyphenyl)propanoic acid.

-

Intramolecular Cyclization: Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid to yield the key intermediate, 6-methoxy-1-indanone.

-

Regioselective Bromination: Introduction of a bromine atom at the C-7 position of the indanone ring to afford the final product, 7-bromo-6-methoxy-1-indanone.

Experimental Workflow

Figure 1: Synthetic workflow for 7-bromo-6-methoxy-1-indanone.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Hydrogenation | m-Methoxycinnamic acid | H₂, 10% Pd/C | Ethanol | Room Temperature | 2-4 | 3-(3-Methoxyphenyl)propanoic acid | >95 |

| 2 | Friedel-Crafts Cyclization | 3-(3-Methoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | - | 100 | 1-2 | 6-Methoxy-1-indanone | 80-90 |

| 3 | Bromination | 6-Methoxy-1-indanone | Bromine (Br₂) | Acetic Acid | Room Temperature | 1-3 | 7-Bromo-6-methoxy-1-indanone | 70-80 |

Experimental Protocols

Step 1: Synthesis of 3-(3-Methoxyphenyl)propanoic acid

This procedure is adapted from the hydrogenation of cinnamic acid derivatives.[1]

Materials:

-

m-Methoxycinnamic acid (1.0 eq)

-

10% Palladium on charcoal (Pd/C) (0.05 eq)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable hydrogenation vessel, dissolve m-methoxycinnamic acid in ethanol.

-

Carefully add 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by the cessation of hydrogen uptake or by TLC/LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of Celite®.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 3-(3-methoxyphenyl)propanoic acid as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Methoxy-1-indanone

This protocol is based on the general procedure for intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA).[2][3]

Materials:

-

3-(3-Methoxyphenyl)propanoic acid (1.0 eq)

-

Polyphosphoric acid (PPA) (10-20 times the weight of the starting material)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.

-

Heat the PPA to approximately 70-80 °C with stirring.

-

Slowly add 3-(3-methoxyphenyl)propanoic acid to the hot PPA.

-

Increase the temperature to 100 °C and stir the mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

The crude 6-methoxy-1-indanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 3: Synthesis of 7-Bromo-6-methoxy-1-indanone

This procedure is based on the principles of regioselective bromination of activated aromatic rings.[4][5][6] The methoxy group at C-6 is an ortho, para-director, activating the C-5 and C-7 positions. The C-7 position is sterically less hindered, and electrophilic substitution is expected to occur preferentially at this site.

Materials:

-

6-Methoxy-1-indanone (1.0 eq)

-

Bromine (Br₂) (1.0-1.1 eq)

-

Glacial acetic acid

Procedure:

-

In a fume hood, dissolve 6-methoxy-1-indanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of the indanone. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Pour the reaction mixture into a large volume of cold water.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with water.

-

The crude 7-bromo-6-methoxy-1-indanone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Disclaimer: The provided experimental protocols are intended for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.

References

- 1. prepchem.com [prepchem.com]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Cyclization for the Synthesis of 6-Methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intramolecular Friedel-Crafts acylation used to synthesize 6-methoxy-1-indanone from 3-(3-methoxyphenyl)propanoic acid. The 1-indanone scaffold is a privileged structure in medicinal chemistry, notably as a core component in therapeutics for neurodegenerative diseases such as Alzheimer's.[1] This document details the reaction mechanism, provides established experimental protocols, presents comparative data for different catalytic systems, and includes visualizations to elucidate the synthetic workflow and underlying chemical principles.

Introduction

The 1-indanone framework is a key structural motif in a multitude of biologically active compounds. Its synthesis is of significant interest to the pharmaceutical industry, particularly in the development of agents targeting central nervous system disorders. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a classic and robust method for constructing the 1-indanone core.[1] This electrophilic aromatic substitution reaction involves the cyclization of an acyl group onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.

This guide focuses on the synthesis of 6-methoxy-1-indanone, a valuable intermediate in the preparation of various pharmacologically active molecules. The strategic placement of the methoxy group at the 6-position influences the electronic properties and biological activity of its derivatives.

Reaction Mechanism and Regioselectivity

The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Acylium Ion: The carboxylic acid of the starting material, 3-(3-methoxyphenyl)propanoic acid, is activated by a strong acid catalyst (e.g., polyphosphoric acid) to form a highly electrophilic acylium ion intermediate.

-

Intramolecular Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion in an intramolecular fashion.

-

Deprotonation and Aromatization: A proton is eliminated from the intermediate sigma complex to restore aromaticity, yielding the cyclized 1-indanone product.

Regioselectivity: The methoxy group (-OCH₃) on the phenyl ring of the starting material is an activating, ortho-, para-directing group. In the cyclization of 3-(3-methoxyphenyl)propanoic acid, the electrophilic attack will preferentially occur at the position para to the methoxy group due to steric hindrance at the ortho positions. This regioselectivity leads to the desired product, 6-methoxy-1-indanone, over the 4-methoxy isomer.

Experimental Protocols

Detailed methodologies for the synthesis of 6-methoxy-1-indanone are provided below. The polyphosphoric acid (PPA) method is a classic and widely used approach, while the use of trifluoromethanesulfonic acid represents a more modern alternative.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a robust and commonly employed method for the cyclization of 3-arylpropanoic acids.

Materials:

-

3-(3-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid.

-

Heat the PPA to 60-70 °C with stirring to reduce its viscosity.

-

Slowly add 3-(3-methoxyphenyl)propanoic acid to the stirred PPA.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6-methoxy-1-indanone by recrystallization (e.g., from methanol) or column chromatography on silica gel.

Protocol 2: Cyclization using Trifluoromethanesulfonic Acid

This method utilizes a strong Brønsted acid and can often be performed under milder conditions.

Materials:

-

3-(3-methoxyphenyl)propanoic acid

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice-water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a pressure tube or a sealed flask, dissolve 3-(3-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (2-3 equivalents).

-

Seal the vessel and heat the reaction mixture to 80 °C in an oil bath.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and carefully pour it into ice-water.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 6-methoxy-1-indanone and its characterization.

Table 1: Comparison of Catalytic Systems for the Synthesis of 6-Methoxy-1-indanone

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Polyphosphoric Acid | Neat | 80-90 | 1-2 | 75-85 | General Procedure |

| Trifluoromethanesulfonic Acid | CH₂Cl₂ | 80 | 1-3 | ~80 | Adapted from similar syntheses |

| Methane Sulfonic Acid | Neat | 100 | 2 | ~95 | For analogous compounds |

| Tb(OTf)₃ | Chlorobenzene | 250 | 2 | ~45 | For analogous compounds |

Table 2: Physical and Spectroscopic Data for 6-Methoxy-1-indanone

| Property | Value |

| CAS Number | 13623-25-1 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 105-109 °C |

| ¹H NMR (CDCl₃, MHz) | δ 7.35 (d, J=8.4 Hz, 1H), 6.90 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 3.85 (s, 3H), 3.05 (t, J=5.8 Hz, 2H), 2.65 (t, J=5.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, MHz) | δ 205.8, 165.2, 148.1, 131.0, 125.0, 115.8, 108.2, 55.7, 36.4, 25.8 |

| IR (KBr, cm⁻¹) | ~1700 (C=O), ~1600, ~1490 (aromatic C=C), ~1250 (C-O) |

| Mass Spectrum (m/z) | 162 (M⁺), 134, 105 |

Experimental Workflow Visualization

The overall experimental process follows a logical sequence from preparation to purification.

Conclusion

The intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid is an efficient and reliable method for the synthesis of 6-methoxy-1-indanone. The choice of catalyst, with polyphosphoric acid being a traditional and effective option, significantly influences the reaction conditions and outcomes. This technical guide provides researchers and drug development professionals with the necessary details to successfully synthesize this important building block for various therapeutic agents. The provided protocols and data serve as a solid foundation for further research and development in this area.

References

Regioselective Bromination of 6-Methoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate reaction pathways and workflows, offering valuable insights for researchers in medicinal chemistry and process development.

Introduction

6-Methoxy-2,3-dihydro-1H-inden-1-one is a versatile building block in organic synthesis. The introduction of a bromine atom onto its aromatic ring through electrophilic substitution is a critical transformation for further functionalization, such as in cross-coupling reactions. The position of bromination is directed by the activating effect of the methoxy group and the deactivating effect of the carbonyl group. The methoxy group at the C6 position directs electrophiles to the ortho (C5 and C7) and para positions. However, the para position is blocked. The carbonyl group at C1 deactivates the aromatic ring, particularly at the ortho (C7) and para (C5) positions to a lesser extent. Therefore, the regioselectivity of bromination is a delicate balance between these electronic effects, and the choice of brominating agent and reaction conditions is crucial to achieving the desired isomer. The primary products of interest are 5-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one and 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one.

Reaction Pathways

The regioselective bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one can proceed via different pathways depending on the reagents and conditions employed. The two primary isomers formed are the 5-bromo and the 7-bromo derivatives.

An In-depth Technical Guide to 7-Bromo-6-methoxy-1-indanone (CAS Number: 892152-26-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-methoxy-1-indanone, with the CAS number 892152-26-0, is a halogenated and methoxy-substituted derivative of 1-indanone. The 1-indanone scaffold is a core structure in many biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of 7-Bromo-6-methoxy-1-indanone, drawing from available scientific literature and chemical databases. While specific experimental data for this particular compound is limited, this guide also extrapolates information from closely related analogs and the broader class of 1-indanones to provide a thorough understanding of its potential characteristics and areas of application.

Chemical Structure and Properties

The chemical structure of 7-Bromo-6-methoxy-1-indanone combines the bicyclic core of indanone with a bromine atom at the 7-position and a methoxy group at the 6-position of the aromatic ring. This substitution pattern is crucial in defining its chemical reactivity and potential biological activity.

Chemical Structure:

Caption: 2D structure of 7-Bromo-6-methoxy-1-indanone.

Physicochemical Properties

| Property | Value | Source/Analog |

| CAS Number | 892152-26-0 | - |

| Molecular Formula | C₁₀H₉BrO₂ | [3] |

| Molecular Weight | 241.08 g/mol | |

| Appearance | Solid | |

| Melting Point | Not available (A related compound, 4-Bromo-7-methoxy-1-indanone, has a melting point of 134-138 °C) | |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate. | General chemical principles |

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for 7-Bromo-6-methoxy-1-indanone is not currently published. However, the synthesis of structurally related halo-indanones and methoxy-indanones typically involves intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[2][4][5]

A plausible synthetic approach could start from a suitably substituted benzene derivative, followed by reactions to introduce the propionic acid side chain, and subsequent cyclization.

General Synthetic Workflow (Hypothetical)

Caption: A generalized synthetic workflow for 1-indanones.

A documented synthesis for the related compound, 7-Bromo-1-indanone, involves a three-step process starting from o-bromoacetophenone.[6] This procedure includes an alpha-methylene reaction, electrophilic addition, and an intramolecular Friedel-Crafts alkylation.[6]

Potential Biological and Pharmacological Activities

While no specific biological studies have been published for 7-Bromo-6-methoxy-1-indanone, the 1-indanone core is a well-established pharmacophore with a broad spectrum of activities.[1][2]

Derivatives of 1-indanone have been reported to possess:

-

Antiviral activity [2]

-

Anti-inflammatory properties [2]

-

Analgesic effects [2]

-

Antimalarial activity [2]

-

Antibacterial properties [2]

-

Anticancer activity [2]

-

Applications in the treatment of neurodegenerative diseases , such as Alzheimer's disease.[1]

The presence of the bromine atom and the methoxy group on the aromatic ring of 7-Bromo-6-methoxy-1-indanone would significantly influence its electronic and lipophilic properties, thereby modulating its interaction with biological targets. For instance, methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as antagonists for adenosine A1 and A2A receptors, which are implicated in neurological conditions.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of 7-Bromo-6-methoxy-1-indanone are not available in the cited literature. However, general procedures for the synthesis and analysis of similar indanone derivatives can be found in various organic chemistry resources.

General Protocol for Thin Layer Chromatography (TLC) Monitoring of Indanone Synthesis

A general protocol for monitoring the progress of an indanone synthesis reaction by TLC, as adapted from a procedure for a related compound, is as follows:[8]

-

Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

-

TLC Plate: Use silica gel 60 F₂₅₄ plates.

-

Eluent: A common eluent system for indanones is a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v).[8]

-

Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution or a ceric ammonium molybdate stain followed by heating.[8]

Signaling Pathways

There is no direct evidence linking 7-Bromo-6-methoxy-1-indanone to any specific signaling pathways. However, given the known activities of other indanone derivatives, it is plausible that this compound could modulate pathways involved in inflammation, cell proliferation, or neuronal function. For example, some indanone analogs have been shown to exert their effects through pathways relevant to neurodegenerative diseases.[1] Further research is required to elucidate the specific molecular targets and signaling cascades affected by 7-Bromo-6-methoxy-1-indanone.

Conclusion

7-Bromo-6-methoxy-1-indanone is a substituted indanone with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, its structural similarity to other biologically active indanones suggests that it may possess interesting pharmacological properties. This technical guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying key areas where further experimental work is needed to fully characterize its properties and potential applications. The lack of detailed public data underscores an opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Emerging Role of 7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and amenability to substitution have made it a focal point for the development of novel therapeutic agents across various disease areas. This technical guide delves into the specific role and potential of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one, a halogenated and methoxylated derivative of the 1-indanone core. While direct research on this specific molecule is limited, this paper will explore its significance by examining the synthesis, biological activities, and mechanisms of action of structurally related bromo-methoxy substituted 1-indanones. This analysis will provide a foundational understanding for researchers looking to explore the therapeutic potential of this and similar compounds.

Introduction: The 1-Indanone Scaffold in Drug Discovery

The 1-indanone core, consisting of a fused benzene and cyclopentanone ring system, is a versatile template for the design of pharmacologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[1][3] The substitution pattern on the aromatic and cyclopentanone rings plays a crucial role in determining the specific biological target and potency of these compounds. Notably, the presence of methoxy and halogen substituents has been shown to significantly influence the medicinal chemistry profile of many drug candidates.

Synthesis of Substituted 1-Indanones

The synthesis of 1-indanone derivatives often involves intramolecular Friedel-Crafts reactions.[4] While a specific synthesis for 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds.

For instance, the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone involves a Nazarov cyclization of a chalcone precursor, followed by bromination.[1][4] Another relevant example is the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which is achieved through the bromination of the corresponding 5,7-dimethoxy-1-indanone using N-bromosuccinimide (NBS).[5]

Proposed Experimental Protocol for the Synthesis of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one:

A potential synthetic pathway could involve the following steps:

-

Preparation of 6-methoxy-2,3-dihydro-1H-inden-1-one: This starting material can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid.

-

Bromination: The subsequent step would involve the selective bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one at the 7-position. This could be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including solvent and temperature, would need to be optimized to ensure regioselectivity.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of substituted 1-indanones.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally similar bromo-methoxy substituted 1-indanones, 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is anticipated to exhibit a range of pharmacological effects.

Anticancer Activity

Many 1-indanone derivatives have demonstrated potent anticancer properties.[1][3] For example, certain derivatives act as inhibitors of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The substitution pattern on the indanone scaffold is critical for this activity.

The potential mechanism of action for anticancer activity is illustrated below:

Neuroprotective Activity

Substituted 1-indanones have emerged as promising agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Donepezil, a well-known drug for Alzheimer's disease, features a substituted indanone core.[2]

The following diagram depicts the role of 1-indanone derivatives in acetylcholinesterase inhibition:

Kinase Inhibition

The development of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one as a precursor for kinase inhibitors highlights another potential therapeutic application.[5] Kinases are crucial signaling proteins, and their dysregulation is implicated in various diseases, including cancer. The indanone scaffold can serve as a template for designing molecules that bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

Quantitative Data of Structurally Related Indanone Derivatives

While specific quantitative data for 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is not available, the following table summarizes the biological activity of some related substituted 1-indanone derivatives to provide a comparative perspective.

| Compound ID | Substitution Pattern | Target/Cell Line | Activity (IC50/Kd) | Reference |

| Donepezil | 5,6-dimethoxy-2-[[(phenylmethyl)amino]methyl]-2,3-dihydro-1H-inden-1-one | Acetylcholinesterase (AChE) | 5.7 nM (IC50) | [2] |

| Compound 8 | 2-(4-fluorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | α-synuclein fibrils | 9.0 nM (Kd) | [6] |

| Compound 32 | 2-(4-fluorobenzylidene)-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one | α-synuclein fibrils | 18.8 nM (Kd) | [6] |

This table presents data for structurally related compounds to infer the potential activity of the title compound. IC50 represents the half-maximal inhibitory concentration, and Kd represents the dissociation constant.

Future Directions and Conclusion

7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one represents an intriguing yet underexplored molecule in medicinal chemistry. Based on the extensive research on the broader class of substituted 1-indanones, this compound holds significant potential for development as a therapeutic agent, particularly in the areas of oncology and neurodegenerative diseases.

Future research should focus on:

-

Developing a robust and efficient synthesis for 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one.

-

Systematic biological screening to identify its primary cellular targets.

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Elucidation of its precise mechanism of action through biochemical and cellular assays.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Bromo-Methoxy-Indanone Derivatives: A Technical Guide to Their Discovery, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and therapeutic exploration of bromo-methoxy-indanone derivatives. These compounds have garnered significant interest in medicinal chemistry due to their versatile scaffold and promising biological activities across various therapeutic areas, including neurodegenerative diseases and oncology. This document details their synthesis, quantitative biological data, and the signaling pathways through which they exert their effects.

Discovery and Initial Synthesis

The indanone scaffold, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is a privileged motif in medicinal chemistry, found in both natural products and synthetic drugs.[1] The introduction of bromo and methoxy substituents onto this core structure has been a key strategy in the development of novel therapeutic agents, allowing for the fine-tuning of their pharmacological properties.

The synthesis of bromo-methoxy-indanone derivatives is often achieved through multi-step chemical processes. Common synthetic routes include Friedel-Crafts acylation to form the indanone ring, followed by regioselective bromination.[1] Another prominent method is the Nazarov cyclization of chalcone precursors, which can then be subjected to bromination.[2] For instance, 2-bromo-6-methoxy-3-phenyl-1-indanone can be synthesized from a chalcone precursor via a Nazarov reaction followed by treatment with bromine.[2] The Suzuki-Miyaura cross-coupling reaction has also been employed to further functionalize bromo-indanones, highlighting the synthetic versatility of these intermediates.[3]

Quantitative Biological Activity

Bromo-methoxy-indanone derivatives have been primarily investigated for their potent activity as cholinesterase inhibitors and adenosine receptor antagonists. The following tables summarize the key quantitative data from initial characterization studies.

| Compound ID | Substitution Pattern | Target | Activity (IC₅₀/Kᵢ) | Reference |

| Series 1 | Methoxy-2-benzylidene-1-indanone | Adenosine A₁ Receptor (rat) | Kᵢ = 41 nM | [4] |

| Adenosine A₂ₐ Receptor (rat) | Kᵢ = 97 nM | [4] | ||

| Series 2 | Indanone Derivative 9 | Acetylcholinesterase (AChE) | IC₅₀ = 14.8 nM | |

| Indanone Derivative 14 | Acetylcholinesterase (AChE) | IC₅₀ = 18.6 nM | ||

| Series 3 | Indanone Derivative 54 | Acetylcholinesterase (AChE) | IC₅₀ = 14.06 µM | |

| Indanone Derivative 56 | Acetylcholinesterase (AChE) | IC₅₀ = 12.30 µM | ||

| Indanone Derivative 64 | Acetylcholinesterase (AChE) | IC₅₀ = 12.01 µM | [5] |

Key Biological Targets and Signaling Pathways

The therapeutic potential of bromo-methoxy-indanone derivatives stems from their interaction with key biological targets involved in the pathophysiology of various diseases.

Acetylcholinesterase Inhibition in Alzheimer's Disease

A primary area of investigation for these compounds is the treatment of Alzheimer's disease. Many indanone derivatives have been designed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, a strategy known to improve cognitive function in Alzheimer's patients. Some derivatives also exhibit multi-target activity by inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

Adenosine A₂ₐ Receptor Antagonism in Neurodegenerative Disorders

Methoxy-substituted indanone derivatives have shown promise as antagonists of the adenosine A₂ₐ receptor, a G-protein coupled receptor highly expressed in the brain.[4] The A₂ₐ receptor is implicated in the modulation of dopaminergic neurotransmission, and its antagonism is a therapeutic strategy for Parkinson's disease and other neurological conditions. By blocking the A₂ₐ receptor, these compounds can help to restore motor control and may offer neuroprotective effects. The signaling cascade initiated by A₂ₐ receptor activation typically involves the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

This section provides a representative, detailed methodology for the synthesis of a bromo-methoxy-indanone derivative, based on established chemical principles.

Synthesis of 2-Bromo-6-methoxy-3-phenyl-1-indanone

This protocol outlines a two-step synthesis starting from a chalcone precursor.

Step 1: Nazarov Cyclization to 6-methoxy-3-phenyl-1-indanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone precursor (1 equivalent) in trifluoroacetic acid.

-

Heating: Heat the reaction mixture to 120°C. For a microwave-assisted reaction, maintain this temperature for 20 minutes. For conventional heating, maintain for 4 hours.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-methoxy-3-phenyl-1-indanone, can be purified by column chromatography on silica gel.

Step 2: Bromination to 2-bromo-6-methoxy-3-phenyl-1-indanone

-

Reaction Setup: Dissolve the 6-methoxy-3-phenyl-1-indanone (1 equivalent) from the previous step in diethyl ether in a round-bottom flask.

-

Bromine Addition: Cool the solution in an ice bath and add a solution of bromine (1 equivalent) in diethyl ether dropwise with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 2-bromo-6-methoxy-3-phenyl-1-indanone, can be purified by recrystallization or column chromatography.

Conclusion and Future Directions

Bromo-methoxy-indanone derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their synthetic tractability allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research will likely focus on optimizing the potency and selectivity of these compounds for their respective biological targets, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical models. The multi-target capabilities of some derivatives make them particularly attractive for the treatment of complex multifactorial diseases like Alzheimer's. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of bromo-methoxy-indanone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Bromo-7-methoxy-1-indanone 97 5411-61-0 [sigmaaldrich.com]

- 7. Adenosine A2a receptors induce heterologous desensitization of chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of Substituted 1-Indanone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. This technical guide delves into the significant and diverse biological activities of substituted 1-indanone derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action. This document aims to be a comprehensive resource for researchers engaged in the discovery and development of new drugs based on this promising chemical entity.

Anticancer Activity

Substituted 1-indanone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as tubulin polymerization, cell cycle progression, and vital signaling pathways.[2][3]

Quantitative Anticancer Activity Data

A variety of substituted 1-indanone compounds have been synthesized and evaluated for their in vitro anticancer activity. The half-maximal inhibitory concentration (IC₅₀) values for several promising derivatives are summarized in the table below.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [2][3] |

| ITH-6 | COLO 205 (Colon) | - | [2][3] |

| ITH-6 | KM 12 (Colon) | - | [2][3] |

| 2-benzylidene-1-indanones | MCF-7 (Breast) | 0.01 - 0.88 | [1] |

| 2-benzylidene-1-indanones | HCT (Colon) | 0.01 - 0.88 | [1] |

| 2-benzylidene-1-indanones | THP-1 (Leukemia) | 0.01 - 0.88 | [1] |

| 2-benzylidene-1-indanones | A549 (Lung) | 0.01 - 0.88 | [1] |

| 3-aryl-1-indanones | HeLa (Cervical) | µM level | [1] |

| 3-aryl-1-indanones | K562 (Leukemia) | µM level | [1] |

| Gallic acid based indanone | Ehrlich Ascites Carcinoma | 54.3% tumor growth inhibition at 50 mg/kg | [4][5] |

| Benzylidene indanone 1 | Tubulin Polymerization | 0.63 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of substituted 1-indanone compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HT-29, MCF-7)

-

RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Substituted 1-indanone compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-indanone compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: Anticancer Mechanism of ITH-6

The indanone-based thiazolyl hydrazone derivative, ITH-6, exerts its anticancer effects through a multi-pronged mechanism that involves cell cycle arrest and induction of apoptosis.[2][3] This pathway is initiated by the inhibition of tubulin polymerization, leading to a cascade of downstream events.

Caption: Anticancer mechanism of ITH-6.

Neuroprotective Activity

The 1-indanone scaffold is a key component of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[6][7] This has spurred the development of numerous 1-indanone derivatives with neuroprotective properties, targeting enzymes and pathways implicated in neurodegenerative disorders.[7][8]

Quantitative Neuroprotective Activity Data

Substituted 1-indanones have been shown to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as monoamine oxidases (MAO-A and MAO-B).[1][8][9]

| Compound Class | Target Enzyme | IC₅₀ Range | Reference |

| Indanone-aminopropoxy benzylidenes | AChE | 0.12 - 11.92 µM | [9] |

| Indanone-aminopropoxy benzylidenes | BChE | 0.04 - 24.36 µM | [9] |

| C6-substituted 1-indanones | MAO-B | Selective Inhibition | [1] |

| 2-benzylidene-1-indanones | MAO-A | > 0.131 µM | [10] |

| 2-benzylidene-1-indanones | MAO-B | < 2.74 µM | [10] |

| Donepezil Analogues (26d, 26i) | AChE | 14.8 - 18.6 nM | [1] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The inhibitory activity of 1-indanone derivatives against AChE and BChE can be quantified using a modified Ellman's method, which is a spectrophotometric assay.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Substituted 1-indanone compounds dissolved in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the enzyme solution (AChE or BChE).

-

Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add 10 µL of DTNB solution followed by 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

-

Data Analysis: The percentage of inhibition is calculated using the following formula:

-

% Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] × 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways in Neuroprotection

1-indanone derivatives can exert their neuroprotective effects through multiple mechanisms, primarily by modulating neurotransmitter levels and activating pro-survival signaling pathways.

Caption: Neuroprotective signaling of 1-indanone derivatives.

Anti-inflammatory Activity

Several classes of substituted 1-indanones have been investigated for their anti-inflammatory properties.[1][11][12] These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of 1-indanone derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

| Compound ID/Class | Assay | Activity | Reference |

| Sesquistilbene indanone analogue (11k) | NO production in RAW264.7 cells | Potent inhibition | [11] |

| 2-benzylidene-1-indanone (4d) | TNF-α inhibition in RAW 264.7 cells | 83.73% | [12][13] |

| 2-benzylidene-1-indanone (4d) | IL-6 inhibition in RAW 264.7 cells | 69.28% | [12][13] |

| Pyridine-linked indanones (5b, 5d) | TNF-α-induced monocyte adhesion | Strongest inhibition | [14] |

| Isoxazole fused 1-indanones | Carrageenan-induced paw edema | Stronger than indomethacin | [1][15] |

| Indanone derivative C5 | NO, TNF-α, IL-1β release | Significant reduction | [16] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The inhibitory effect of 1-indanone derivatives on NO production can be measured in LPS-stimulated macrophage cell lines (e.g., RAW 264.7) using the Griess assay.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Substituted 1-indanone compounds dissolved in DMSO

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 1-indanone compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Workflow for Anti-inflammatory Drug Discovery

The process of identifying and optimizing 1-indanone derivatives as anti-inflammatory agents typically follows a structured workflow from initial screening to in vivo validation.

Caption: Workflow for anti-inflammatory 1-indanone discovery.

Antimicrobial and Other Activities

Beyond the major areas of anticancer, neuroprotective, and anti-inflammatory research, substituted 1-indanones have been explored for a range of other biological activities, including antimicrobial and enzyme inhibitory effects.[1][17]

Quantitative Data on Other Biological Activities

| Compound Class/ID | Biological Activity | Target/Organism | Activity Metric | Reference |

| Isoxazole fused 1-indanones (64k, 64l) | Antibacterial | - | Highest activity in series | [1] |

| Isoxazole fused 1-indanones (64h, 64j) | Antifungal | - | Most potent in series | [1] |

| 5,6-dimethoxy-1-indanone derivatives | Antibacterial | Various strains | Promising activity | [17] |

| Thiazolylhydrazones (TZHs) | Anti-Trypanosoma cruzi | Epimastigote, trypomastigote, amastigote | More potent than benznidazole | [18] |

| Indanone-chalcone hybrid (B7) | hCES2A Inhibition | Human Carboxylesterase 2A | Kᵢ = 0.068 µM | [19] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Substituted 1-indanone compounds dissolved in DMSO

-

96-well microplates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 1-indanone compounds in the appropriate broth directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

Conclusion

The substituted 1-indanone core represents a remarkably versatile scaffold for the development of new therapeutic agents with a broad spectrum of biological activities. The evidence presented in this guide highlights their potential in oncology, neurodegenerative diseases, and inflammatory conditions, among others. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon, facilitating the design of novel, more potent, and selective 1-indanone derivatives. Future research should continue to explore the vast chemical space around this scaffold, focusing on structure-activity relationship studies and the elucidation of novel mechanisms of action to unlock the full therapeutic potential of this important class of compounds.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of some novel 1-indanone thiazolylhydrazone derivatives as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromo-6-methoxy-1-indanone: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-methoxy-1-indanone is a highly functionalized synthetic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a rigid indanone core, a strategically positioned bromine atom, and a methoxy group, offer a versatile platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The indanone scaffold itself is a privileged structure, found in numerous natural products and clinically approved drugs, and is associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 7-bromo-6-methoxy-1-indanone as a key intermediate in the development of novel therapeutics.

Chemical Properties and Synthesis

7-Bromo-6-methoxy-1-indanone is a solid with the chemical formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . Its structure features a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring, with a bromine atom at the 7-position and a methoxy group at the 6-position.

The synthesis of substituted indanones can be achieved through various synthetic routes. The most common and versatile method for constructing the indanone core is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.[1][2] This reaction is typically promoted by a Lewis acid, such as aluminum chloride, or a Brønsted acid.

A general synthetic approach to 7-bromo-6-methoxy-1-indanone would likely involve the cyclization of a suitably substituted 3-phenylpropionic acid precursor. The regioselectivity of the cyclization is a critical aspect, and the substitution pattern on the aromatic ring plays a crucial role in directing the intramolecular acylation to the desired position. For instance, the synthesis of various methoxy-substituted indanones has been shown to be influenced by the concentration of polyphosphoric acid (PPA), which can be used to control the regiochemical outcome.[3]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 7-bromo-6-methoxy-1-indanone.

Reactivity and Application as a Synthetic Building Block

The synthetic utility of 7-bromo-6-methoxy-1-indanone lies in the reactivity of its functional groups, particularly the bromine atom at the 7-position. This aryl bromide moiety serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In the context of 7-bromo-6-methoxy-1-indanone, the bromine atom can be readily coupled with a wide range of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 7-position. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[2] This reaction allows for the introduction of primary or secondary amines at the 7-position of the indanone core, providing access to a variety of aniline derivatives. These derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.

General Cross-Coupling Reaction Scheme:

Caption: Key cross-coupling reactions of 7-bromo-6-methoxy-1-indanone.

Experimental Protocols (Exemplary)

General Procedure for Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the 3-(substituted-phenyl)propionic acid precursor.

-

Solvent and Catalyst Addition: Anhydrous solvent (e.g., dichloromethane, nitromethane) is added, and the mixture is cooled in an ice bath. The Lewis acid (e.g., aluminum chloride, polyphosphoric acid) is added portion-wise with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Parameter | Condition |

| Starting Material | 3-(2-Bromo-3-methoxyphenyl)propionic acid |

| Catalyst | Aluminum chloride (1.1 - 1.5 eq.) or Polyphosphoric acid |

| Solvent | Dichloromethane or Nitromethane |

| Temperature | 0 °C to reflux |

| Reaction Time | 2 - 24 hours |

| Typical Yield | 60 - 90% (estimated) |

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: A Schlenk flask is charged with 7-bromo-6-methoxy-1-indanone, the corresponding boronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, DMF) is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon, nitrogen) three times.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is purified by column chromatography.

| Parameter | Condition |

| Aryl Halide | 7-Bromo-6-methoxy-1-indanone |

| Boronic Acid | Aryl- or Alkylboronic acid (1.2 - 1.5 eq.) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) |

| Solvent | Toluene or Dioxane |

| Temperature | 80 - 110 °C |

| Typical Yield | 70 - 95% (estimated) |

General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: A Schlenk tube is charged with 7-bromo-6-methoxy-1-indanone, the amine (1.1 - 1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.0 eq.).

-

Solvent Addition: Anhydrous toluene or dioxane is added, and the tube is sealed and purged with an inert gas.

-

Reaction: The mixture is heated in an oil bath at 80-120 °C for the specified time, with monitoring by TLC or LC-MS.

-

Workup: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

| Parameter | Condition |

| Aryl Halide | 7-Bromo-6-methoxy-1-indanone |

| Amine | Primary or secondary amine (1.1 - 1.5 eq.) |

| Catalyst/Ligand | Pd₂(dba)₃ (1-2 mol%) / Xantphos (2-4 mol%) |

| Base | NaOt-Bu or K₃PO₄ (1.5 - 2.0 eq.) |

| Solvent | Toluene or Dioxane |

| Temperature | 80 - 120 °C |

| Typical Yield | 65 - 90% (estimated) |

Potential Applications in Drug Discovery

The derivatives of 7-bromo-6-methoxy-1-indanone hold significant promise in various therapeutic areas. The ability to introduce a wide range of substituents at the 7-position allows for the fine-tuning of physicochemical properties and biological activity.

-

Neurodegenerative Diseases: The indanone core is a key feature of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. By modifying the 7-position of the indanone scaffold, novel analogs with potentially improved efficacy and selectivity could be developed.

-

Oncology: The indanone framework is present in several natural products with cytotoxic and anticancer activities.[1] The development of novel 7-substituted indanone derivatives could lead to new classes of anticancer agents.

-

Inflammation and Infectious Diseases: Indanone derivatives have also been explored for their anti-inflammatory and antimicrobial properties. The versatile chemistry of 7-bromo-6-methoxy-1-indanone allows for the synthesis of libraries of compounds for screening against various inflammatory and infectious disease targets.

While specific biological data for derivatives of 7-bromo-6-methoxy-1-indanone are not extensively reported, the general biological importance of the indanone scaffold suggests that this building block is a valuable starting point for the discovery of new drug candidates. The logical progression from this building block to a potential drug candidate is outlined below.

Drug Discovery Workflow:

Caption: From building block to drug candidate.

Conclusion

7-Bromo-6-methoxy-1-indanone is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its strategic functionalization allows for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds for drug discovery programs. While specific experimental and biological data for this particular indanone derivative are limited in publicly accessible literature, the established chemistry of the indanone scaffold provides a strong foundation for its exploration in the quest for new and improved medicines. Researchers in the fields of medicinal chemistry and drug development are encouraged to consider this promising intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted indanones are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. This technical guide focuses on the specific derivative, 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one, providing a comprehensive overview of its chemical properties, a detailed proposed synthetic pathway, and an exploration of its potential biological significance based on the activities of structurally related molecules. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar indanone derivatives for therapeutic applications.

Introduction

The 1-indanone scaffold, characterized by a fused benzene and cyclopentanone ring system, is a privileged structure in drug discovery. Its rigid framework and amenable substitution patterns have led to the development of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The introduction of a bromine atom and a methoxy group, as in 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one, offers unique electronic and steric properties that can significantly influence its interaction with biological targets. This guide provides a detailed literature review and a prospective analysis of this particular compound.

Chemical Properties

The fundamental chemical properties of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one are summarized in the table below. These data are essential for its synthesis, purification, and characterization.

| Property | Value |